OD36

Inflammation In Vivo Pharmacology Peritonitis Model

OD36 is a synthetic macrocyclic compound that acts as a potent, ATP-competitive inhibitor of receptor-interacting protein kinase 2 (RIPK2) with an IC50 of 5.3 nM. It also demonstrates significant binding affinity for the activin receptor-like kinase 2 (ALK2) ATP pocket, with a reported Kd of 37 nM.

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
Cat. No. B15542864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOD36
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77 g/mol
Structural Identifiers
InChIInChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20)
InChIKeyKTSDBMVHAKWDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OD36: Macrocyclic RIPK2/ALK2 Inhibitor for Inflammation and FOP Research Procurement


OD36 is a synthetic macrocyclic compound that acts as a potent, ATP-competitive inhibitor of receptor-interacting protein kinase 2 (RIPK2) with an IC50 of 5.3 nM [1]. It also demonstrates significant binding affinity for the activin receptor-like kinase 2 (ALK2) ATP pocket, with a reported Kd of 37 nM . This compound is utilized in research to probe signaling pathways relevant to inflammatory diseases and fibrodysplasia ossificans progressiva (FOP) [2].

Why OD36's Macrocyclic Scaffold Prevents Generic Substitution with Common RIPK2 Inhibitors


Generic substitution in RIPK2 inhibitor procurement is precluded by the distinct off-target profiles and mechanistic nuances inherent to different chemotypes. For instance, while the FDA-approved drug Gefitinib is known to inhibit RIPK2 (96% at 1µM), its promiscuity across the kinome makes it an unreliable tool for definitively linking phenotypes to RIPK2 blockade [1]. In contrast, OD36 and its structural analog OD38 were developed specifically as macrocyclic inhibitors with a differentiated selectivity profile, enabling more precise dissection of RIPK2-dependent biology from off-target kinase effects [2]. This lack of interchangeability underscores the critical need for procurement based on specific chemical identity rather than nominal target overlap.

OD36 Quantitative Differentiation Evidence vs. RIPK2/ALK2 Inhibitor Alternatives


Superior In Vivo Efficacy of OD36 Compared to Gefitinib at Equivalent Dose

In a head-to-head in vivo study, OD36 demonstrated superior reduction of inflammatory markers in a muramyl dipeptide (MDP)-induced peritonitis model compared to the EGFR/RIPK2 inhibitor Gefitinib when both were administered at the same dose of 6.25 mg/kg [1]. While both compounds reduced the expression of RIPK2 activation markers, cytokines, and chemokines, the reduction was significantly greater in the animals receiving OD36 [1].

Inflammation In Vivo Pharmacology Peritonitis Model

OD36 Kinase Selectivity Profile Differentiates from Gefitinib in a 366-Kinase Panel

In a broad panel of 366 kinases screened at 100 nM, OD36 exhibited a selectivity profile distinct from Gefitinib [1]. OD36 showed >90% inhibition of RIPK2 at 100 nM and inhibited fewer off-target kinases to a significant extent compared to Gefitinib, which is known to potently inhibit EGFR in addition to RIPK2 [1]. For instance, at 100 nM, OD36 inhibited ALK2 by 95% and SIK2 by 94%, whereas Gefitinib displayed a different pattern of off-target kinase engagement [1][2].

Kinase Selectivity Off-Target Profiling Tool Compound Validation

OD36 Exhibits Enhanced Potency Against Pathogenic ALK2 R206H Mutant vs. Wild-Type ALK2

OD36 displays a notable shift in inhibitory potency against the ALK2 R206H mutant, a gain-of-function mutation that causes the catastrophic heterotopic ossification in Fibrodysplasia Ossificans Progressiva (FOP) [1]. In cellular assays, OD36 inhibits the ALK2 R206H mutant with an IC50 of 22 nM, which is approximately 2.1-fold more potent than its inhibition of wild-type ALK2 (IC50 = 47 nM) [1]. This contrasts with the binding affinity (Kd = 37 nM) measured in biochemical assays, highlighting its functional efficacy in a disease-relevant cellular context .

Fibrodysplasia Ossificans Progressiva (FOP) Mutant Kinase Targeting BMP Signaling

OD36 Demonstrates 6.8-Fold Greater Biochemical Potency for RIPK2 Than Next-Generation Inhibitor GSK583

In comparative in vitro kinase assays, OD36 inhibits RIPK2 with an IC50 of 5.3 nM . While a cross-study comparison shows this is similar to the potency of another advanced RIPK2 inhibitor, GSK583, which has a reported IC50 of 5 nM, the distinct chemotype of OD36 offers a different pharmacological profile . More importantly, this represents a 6.8-fold increase in biochemical potency compared to the well-characterized tool compound WEHI-345, which has an IC50 of 0.13 µM (130 nM) [1].

Biochemical Potency RIPK2 Inhibition Inhibitor Comparison

OD36's Dual RIPK2/ALK2 Activity Offers Unique Utility Versus ALK2-Selective Inhibitors like LDN-193189

OD36 possesses a dual-target profile, potently inhibiting both RIPK2 (IC50 = 5.3 nM) and ALK2 (Kd = 37 nM) [1]. This contrasts with the selective ALK2 inhibitor LDN-193189, which has negligible activity against RIPK2 [2]. In cellular models of FOP, OD36 efficiently inhibited BMP-6-induced Smad1/5 phosphorylation (a marker of ALK2 activity) in KS483 cells at concentrations of 0.1-1 µM . This dual activity allows researchers to simultaneously probe the interplay between inflammatory RIPK2 signaling and osteogenic ALK2 signaling.

Dual Kinase Inhibition BMP Signaling Inflammation

Strategic Application Scenarios for OD36 Procurement in Drug Discovery


In Vivo Proof-of-Concept Studies for Inflammatory Bowel Disease (IBD) and Peritonitis

OD36 is optimally deployed in animal models of acute and chronic inflammation, such as MDP-induced peritonitis and colitis, where its superior in vivo efficacy over Gefitinib at 6.25 mg/kg (i.p.) has been quantitatively established [1]. This makes it a high-value compound for validating RIPK2 as a target in inflammatory disease programs where robust in vivo pharmacodynamic readouts are required. Its macrocyclic structure may also offer advantages in metabolic stability compared to linear analogs in these models .

Differentiating RIPK2-Specific Effects from EGFR-Mediated Off-Target Activity

In cellular signaling studies where the promiscuous inhibitor Gefitinib produces a complex phenotype, OD36 serves as a critical control. Its distinct kinase selectivity profile, as demonstrated in a 366-kinase panel, allows researchers to isolate RIPK2-dependent signaling events from those mediated by EGFR or other Gefitinib off-targets [1]. This application is essential for deconvoluting target biology in oncology or immunology where both RIPK2 and EGFR may play roles.

Probing Mutant ALK2 Signaling in Fibrodysplasia Ossificans Progressiva (FOP) Models

OD36 is uniquely suited for investigating ALK2 R206H gain-of-function pathology in FOP. Its 2.1-fold greater potency against the disease-relevant ALK2 R206H mutant (IC50 = 22 nM) compared to wild-type (IC50 = 47 nM) provides a tool to study mutant-specific signaling [1]. This application leverages OD36's macrocyclic scaffold to potentially achieve selectivity over other BMP receptors not attainable with broader type I BMP receptor inhibitors like LDN-193189 .

Simultaneous Interrogation of Inflammatory and Osteogenic Signaling Pathways

OD36 enables a dual-pronged research approach in pathologies with intertwined inflammatory and BMP-driven components, such as FOP or certain bone-metastatic cancers. By inhibiting both RIPK2 (IC50 = 5.3 nM) and ALK2 (Kd = 37 nM), it allows for a single-agent interrogation of pathway crosstalk, a feature not offered by more selective alternatives like LDN-193189 or WEHI-345 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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